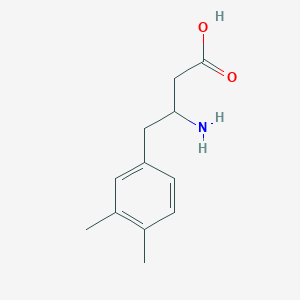

3-Amino-4-(3,4-dimethylphenyl)butyric Acid

Description

Contextualization within γ-Aminobutyric Acid (GABA) Analogue Research

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability. nih.govpressbooks.pub It exerts its effects by binding to three main classes of receptors: GABA-A, GABA-B, and GABA-C. nih.gov GABA-A and GABA-C receptors are ionotropic, meaning they form ion channels that open upon GABA binding, while GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. nih.govpressbooks.pubnih.gov The crucial role of GABA in regulating neuronal activity has made its receptors significant targets for drug development. nih.govnih.gov

The development of GABA analogues—molecules designed to mimic or modulate the action of GABA—has been a major focus of medicinal chemistry. An early and prominent example is baclofen (B1667701), a direct agonist of the GABA-B receptor used clinically as a muscle relaxant. nih.gov However, the widespread and constant activation of receptors by agonists like baclofen can lead to undesirable side effects and the development of tolerance. nih.gov

This limitation spurred the investigation of a more nuanced approach: positive allosteric modulation. Positive allosteric modulators (PAMs) represent a sophisticated class of ligands that bind to a receptor at a site distinct from the endogenous agonist binding site (the orthosteric site). nih.govyoutube.com Instead of activating the receptor directly, PAMs enhance the receptor's response to the endogenous neurotransmitter, in this case, GABA. nih.gov This mechanism offers a significant advantage, as PAMs only amplify the GABAergic signal when and where GABA is naturally being released, potentially leading to a better safety profile and reduced tolerance. nih.gov Research into GABA-B PAMs has identified their potential for treating a variety of conditions, including anxiety, pain, and addiction. nih.gov

Significance of the 3-Amino-4-arylbutyric Acid Structural Motif in Drug Discovery

The 3-amino-4-arylbutyric acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This structural motif is essentially a GABA molecule with an added aryl (aromatic ring) group, which can be modified to fine-tune the compound's interaction with various biological targets.

One of the most well-known examples is phenibut (4-amino-3-phenylbutyric acid), which is recognized for its activity at GABA-B receptors. The core structure's versatility is further demonstrated by how different substitutions on the aryl ring and modifications to the butyric acid chain can lead to compounds with vastly different applications.

For instance, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. nih.govchemicalbook.com Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its synthesis highlights how the 3-amino-4-arylbutyric acid motif can be integral to creating agents for metabolic diseases, a field distinct from neuroscience. chemicalbook.comgoogle.com The synthesis and optimization of these intermediates are subjects of significant process chemistry research, aiming for high purity and yield. google.com

Furthermore, derivatives of this scaffold are explored for other therapeutic targets. By modifying the core structure, researchers have designed inactivators of GABA aminotransferase (GABA-AT), an enzyme that breaks down GABA. nih.gov Inhibiting this enzyme increases GABA levels in the brain, a strategy that has shown potential for treating addiction and epilepsy. nih.gov The phenyl group in the 4-position, as seen in derivatives like (S)-3-(Boc-amino)-4-phenylbutyric acid, provides a key structural element for these interactions. medchemexpress.com The ability to create such a diverse range of pharmacological agents underscores the foundational importance of the 3-amino-4-arylbutyric acid motif in modern drug discovery.

Overview of Current Research Trajectories for 3-Amino-4-(3,4-dimethylphenyl)butyric Acid

Publicly available academic literature and patents specifically detailing the synthesis, pharmacology, or application of this compound are limited. chemicalbook.com The compound is listed by chemical suppliers, indicating its availability for research purposes, but dedicated studies on its biological activity have not been widely published.

Based on its structure—a classic 3-amino-4-arylbutyric acid—the logical and most probable research trajectory for this compound would be its investigation as a modulator of the GABA-B receptor. The research would likely focus on its potential as a positive allosteric modulator (PAM), in line with current trends in GABAergic drug discovery. nih.govnih.gov

A hypothetical research program for this compound would likely involve the following stages:

Chemical Synthesis: Development and optimization of a synthetic route to produce the compound, potentially in its specific stereoisomers (R and S), as chirality is often crucial for biological activity at GABA receptors. nih.gov

In Vitro Pharmacological Profiling: Screening the compound for activity at GABA-B receptors using cell-based assays. This would determine if it acts as an agonist, antagonist, or allosteric modulator. Key parameters to be measured would include potency (the concentration required to produce an effect) and efficacy (the maximum effect produced).

Structure-Activity Relationship (SAR) Studies: The primary goal of investigating this specific analogue would be to understand the impact of the 3,4-dimethylphenyl group on receptor binding and activity. Researchers would compare its potency and selectivity to other analogues with different substitutions on the phenyl ring (e.g., unsubstituted, halogenated, or methoxy-substituted). The two methyl groups could explore specific hydrophobic pockets within the allosteric binding site of the GABA-B receptor, potentially enhancing binding affinity or selectivity over other receptor subtypes.

Given the extensive research into GABA-B PAMs for conditions like anxiety, pain, and substance use disorders, the investigation of this compound would aim to discover a novel candidate with improved pharmacological properties, such as greater potency, selectivity, or a more favorable pharmacokinetic profile.

Data on Selected GABA Analogues and Related Compounds

| Compound Name | Classification | Primary Molecular Target/Application |

|---|---|---|

| γ-Aminobutyric Acid (GABA) | Endogenous Neurotransmitter | GABA-A, GABA-B, GABA-C Receptors |

| Baclofen | GABA-B Receptor Agonist | GABA-B Receptor |

| Phenibut | GABA-B Receptor Agonist | GABA-B Receptor |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Synthetic Intermediate | Intermediate for Sitagliptin (a DPP-4 inhibitor) |

| Vigabatrin | Enzyme Inactivator | GABA aminotransferase (GABA-AT) |

| Gabapentin | GABA Analogue | Voltage-gated calcium channels |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-amino-4-(3,4-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |

InChI Key |

BJCYJYLSJDTJBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CC(=O)O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 3,4 Dimethylphenyl Butyric Acid and Its Enantiomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is paramount as different enantiomers of a compound can exhibit vastly different biological activities.

A modern and powerful method for forming carbon-carbon bonds is the direct arylation of C(sp³)–H bonds, catalyzed by transition metals like palladium. nih.govacs.org This approach can be rendered enantioselective through the use of chiral ligands, which create a chiral environment around the metal center, influencing the stereochemical outcome of the C-H activation step. nih.govnih.gov

In this strategy, a directing group, often part of the substrate itself, positions the palladium catalyst near the target C-H bond. For the synthesis of β-arylated carboxylic acids, a common approach involves the use of a bidentate directing group, such as a 2-(pyridin-2-yl)isopropyl (PIP) amine, attached to the carboxylic acid substrate. nih.gov The enantioselectivity is induced by a chiral ligand, frequently a chiral phosphoric acid (CPA) or a mono-N-protected amino acid (MPAA) ligand. nih.govnih.gov These ligands work in synergy with the directing group and the palladium catalyst to control the geometry of the transition state during the C-H palladation, which is often the rate-determining and stereo-determining step. nih.govacs.orgelsevierpure.com This methodology has been successfully applied to a range of aliphatic carboxylic acids and aryl halides, affording the desired products in high yields and with good to excellent enantioselectivities. nih.govnih.gov

Table 1: Key Components in a Typical Pd(II)-Catalyzed Enantioselective C(sp³)-H Arylation

| Component | Example | Role |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | The active metal center that facilitates C-H activation and C-C bond formation. |

| Substrate | Aliphatic carboxylic acid with a directing group | The molecule containing the C(sp³)-H bond to be functionalized. |

| Directing Group | 2-Pyridinylisopropyl (PIP) auxiliary | Orients the catalyst to a specific C-H bond for selective activation. nih.gov |

| Chiral Ligand | Chiral Phosphoric Acid (CPA) or Mono-protected Amino Acid (MPAA) | Creates a chiral environment to induce enantioselectivity in the C-H activation step. nih.govnih.gov |

| Arylating Agent | Aryl Bromide or Aryl Iodide (e.g., 1-bromo-3,4-dimethylbenzene) | Provides the aryl group that is coupled to the C(sp³)-H bond. |

| Base | Potassium Carbonate (K₂CO₃) or Silver Carbonate (Ag₂CO₃) | Often required to facilitate the catalytic cycle. |

| Solvent | Toluene, Dichloroethane (DCE) | Provides the medium for the reaction. |

One of the classic and most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. wikipedia.org The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. thieme-connect.com After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.org

For the synthesis of β-amino acids, common chiral auxiliaries include Evans' oxazolidinones and sulfinamides derived from amino acids. nih.gov For instance, an N-tert-butanesulfinyl imine can be reacted with a nucleophile, where the bulky sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face. thieme-connect.com This results in a highly diastereoselective addition. Subsequent removal of the sulfinyl auxiliary reveals the chiral primary amine of the β-amino acid. wikipedia.org This approach offers robust and predictable stereocontrol, making it a valuable tool for synthesizing complex chiral molecules. nih.gov

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov This field encompasses metal-based catalysts and organocatalysts.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool. youtube.com For example, the amino acid proline can catalyze aldol (B89426) or Mannich reactions enantioselectively. youtube.com In a Mannich-type reaction to form a β-amino carbonyl compound, proline reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then reacts with an imine electrophile within a highly organized, hydrogen-bonded transition state, leading to the formation of a new carbon-carbon bond with high stereocontrol. youtube.com

Alternatively, transition metal complexes with chiral ligands can catalyze a variety of transformations. nih.gov For instance, the asymmetric conjugate addition of an amine source to an α,β-unsaturated ester (an aza-Michael addition) can be catalyzed by chiral Lewis acids or copper complexes to produce β-amino esters with high enantioselectivity. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.com Chemoenzymatic synthesis combines enzymatic reactions with traditional organic synthesis to create efficient pathways to target molecules. For the synthesis of chiral β-amino acids, enzymes like lipases, proteases, and aminotransferases are particularly useful. researchgate.net

A common strategy is the kinetic resolution of a racemic mixture. For example, a racemic β-amino ester can be treated with a lipase (B570770) in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. researchgate.net The acylated and unacylated enantiomers can then be separated. Similarly, enantioselective hydrolysis of a racemic N-acyl-β-amino acid can be achieved. Another powerful biocatalytic method is the asymmetric addition of ammonia (B1221849) to an α,β-unsaturated acid, catalyzed by an ammonia lyase, to directly form the chiral β-amino acid with high enantiomeric excess. researchgate.net These enzymatic methods offer the advantages of mild reaction conditions, exceptional selectivity, and environmental compatibility. mdpi.com

Multi-Step Organic Synthesis Routes for 3-Amino-4-(3,4-dimethylphenyl)butyric Acid

The construction of this compound often involves a linear sequence of reactions where key fragments are assembled and functional groups are interconverted. savemyexams.com A representative synthesis could start from a chiral precursor that sets the stereochemistry for the final product.

One plausible route begins with a chiral starting material, such as L-asparagine or L-methionine. orgsyn.orgfigshare.com For example, a synthesis starting from L-methionine involves protecting the amino group, reducing the carboxylic acid to an alcohol, converting the alcohol to a leaving group, and then performing an intramolecular cyclization to form a chiral aziridine (B145994). figshare.com This aziridine is a key intermediate. Ring-opening of this chiral aziridine with a Grignard reagent, such as (3,4-dimethylphenyl)magnesium bromide, introduces the desired aryl group at the C4 position. The final steps would involve manipulation of the functional groups, such as hydrolysis and oxidation, to reveal the carboxylic acid moiety of the target molecule. figshare.com

Table 2: Representative Multi-Step Synthesis Pathway

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | Amino Group Protection | (Boc)₂O, base | N-Boc-L-methionine |

| 2 | Carboxylic Acid Reduction | BH₃·THF or other reducing agent | N-Boc-methioninol |

| 3 | Hydroxyl Group Activation | TsCl, pyridine (B92270) | N-Boc-methioninol tosylate |

| 4 | Aziridine Formation | Base (e.g., NaH) | Chiral N-Boc-aziridine |

| 5 | Aryl Group Introduction | (3,4-dimethylphenyl)magnesium bromide, CuI | Ring-opened β-amino alcohol |

| 6 | Functional Group Conversion | Hydrolysis, then Oxidation (e.g., Jones or TEMPO) | This compound |

Optimization of Reaction Conditions and Stereochemical Purity

Achieving high yield and, crucially, high stereochemical purity (enantiomeric or diastereomeric excess) requires careful optimization of reaction conditions. mdpi.com Key parameters that are systematically varied include the choice of catalyst, ligand, solvent, base, reaction temperature, and reaction time. researchgate.netshd-pub.org.rs

For instance, in the palladium-catalyzed arylation, the structure of the chiral ligand is critical. Subtle changes to the ligand's steric and electronic properties can have a profound impact on the enantiomeric ratio (e.r.) of the product. nih.gov Similarly, the choice of solvent can influence catalyst solubility, stability, and the geometry of the transition state. researchgate.net A screening process is typically undertaken where different conditions are tested in small-scale reactions to identify the optimal set. For example, a reaction might be tested in various solvents (e.g., ethanol, DMF, THF, acetonitrile) and at different temperatures (e.g., room temperature vs. reflux) to find the combination that maximizes yield and selectivity. mdpi.comresearchgate.net The purity of the final product is assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Table 3: Example of Reaction Condition Optimization for Yield and Purity

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Toluene | 80 | 5 | 65 | 70 |

| 2 | THF | 60 | 5 | 72 | 75 |

| 3 | Dichloroethane | 100 | 5 | 85 | 92 |

| 4 | Dichloroethane | 100 | 2.5 | 83 | 91 |

| 5 | Dichloroethane | 120 | 5 | 80 | 88 |

Note: The data in this table is illustrative and represents a typical optimization process.

Structure Activity Relationship Sar Studies of 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Influence of the Amino Group on Target Receptor Binding Affinity

The amino (-NH2) group is a critical pharmacophoric element for the binding of 3-Amino-4-(3,4-dimethylphenyl)butyric acid and other gabapentinoids to their molecular target, the α2δ subunit of voltage-gated calcium channels. researchgate.netnih.gov This interaction does not occur at the GABA receptor itself, despite the structural similarity to GABA. nih.gov

Structural studies have revealed that the amino group, along with the carboxylate group, anchors the ligand within a specific binding pocket on the α2δ-1 subunit. nih.gov The positively charged amino group forms a key salt bridge with the side chain of an aspartic acid residue (Asp493) in the binding site. nih.gov The importance of this interaction is underscored by mutation studies; altering this aspartic acid residue to alanine (B10760859) significantly diminishes the functional effects of gabapentinoids. nih.gov This hydrogen-bond network, which coordinates both the amino and carboxylate moieties, is essential for the integrity of the binding and the subsequent modulation of calcium channel function. nih.gov The interaction effectively reduces excessive neurotransmitter release associated with certain neurological conditions. researchgate.net

Impact of Phenyl Ring Substitution Patterns on Biological Activity

The nature and position of substituents on the phenyl ring of 4-phenyl-GABA analogs profoundly influence their biological activity. nih.govnih.gov Modifications to this aromatic ring can alter binding affinity, selectivity, and pharmacokinetic properties like membrane permeability.

The presence of alkyl groups, such as the two methyl groups in this compound, on the phenyl ring is a key determinant of its activity. Introducing a β-aryl or β-alkyl substituent into the GABA structure generally enhances the lipophilicity of the compound. nih.gov This increased lipophilicity can improve the molecule's ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. nih.gov

Halogenation of the phenyl ring is a common medicinal chemistry strategy to enhance drug properties, and this holds true for GABA analogs. nih.govresearchgate.net Introducing halogens like fluorine, chlorine, or trifluoromethyl groups can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its biological activity and permeability. arizona.edunih.gov

Replacing hydrogen atoms with halogens generally increases lipophilicity, which can lead to enhanced membrane binding and permeation. nih.govresearchgate.net For instance, replacing a hydrogen with a chlorine or a trifluoromethyl (-CF3) group has been shown to increase the permeability coefficient by factors of approximately 2 and 9, respectively, in certain molecular scaffolds. nih.gov This is particularly relevant for CNS-acting drugs that must cross the blood-brain barrier. arizona.edunih.gov

In the context of GABA analogs, trifluoromethylated derivatives have been synthesized and studied. nih.gov For example, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a known analog. nih.govbldpharm.comfigshare.com The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially influencing interactions with the target receptor. Furthermore, the increased lipophilicity imparted by such groups can improve passage across biological membranes. nih.govresearchgate.net

| Substitution | Approximate Increase in Permeability Coefficient | Reference |

|---|---|---|

| Hydrogen → Chlorine | ~2-fold | nih.gov |

| Hydrogen → Trifluoromethyl | ~9-fold | nih.gov |

The exploration of aryl substituents beyond simple phenyl or substituted phenyl rings is a key aspect of SAR. Replacing the phenyl ring with other aromatic systems, such as pyridyl, furyl, thienyl, or naphthyl groups, can lead to significant changes in pharmacological activity, selectivity, and target interaction. nih.gov

Stereochemical Influences on Biological Activity: R- vs. S-Enantiomers

Stereochemistry is a critical factor in the biological activity of many chiral drugs, and GABA analogs are no exception. mdpi.com For compounds with a chiral center, such as at the C3 position of the butanoic acid chain, the spatial arrangement of the substituents (the R- vs. S-enantiomer) can lead to significant differences in pharmacological potency. This is because the binding sites on biological targets like the α2δ subunit are themselves chiral and will interact preferentially with one enantiomer over the other. nih.gov

For many GABA analogs, one enantiomer is often significantly more active than the other. For instance, in the case of 4-amino-3-hydroxybutanoic acid (GABOB), the R-enantiomer binds more potently to GABA(B) receptors than the S-enantiomer. nih.gov Similarly, pregabalin (B1679071), another well-known α2δ ligand, is the (S)-enantiomer of 3-isobutyl GABA and is a more potent anticonvulsant. nih.gov

In the case of 3-Amino-4-phenylbutyric acid analogs, the stereochemistry at the C3 position dictates the orientation of the amino and phenyl groups. Research on related compounds, such as β-trifluoromethylated analogues of phenibut, has shown that the biological activity is enantiomer-dependent. nih.gov The (R)-enantiomer of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a specific, synthesized isomer, indicating the importance of stereochemical purity for evaluating biological effects. nih.govbldpharm.com This stereoselectivity arises because only the correctly oriented enantiomer can achieve an optimal fit within the chiral binding pocket of the α2δ subunit, maximizing the critical binding interactions, such as the salt bridge formed by the amino group and hydrophobic interactions of the phenyl ring. nih.gov

| Compound | More Active Enantiomer | Target/Activity | Reference |

|---|---|---|---|

| 4-Amino-3-hydroxybutanoic acid (GABOB) | R-enantiomer | GABA(B) Receptor Agonist | nih.gov |

| 3-Isobutyl GABA (Pregabalin) | S-enantiomer | Anticonvulsant (α2δ ligand) | nih.gov |

Rational Design Principles for Functional Group Modifications and Analog Development

The rational design of novel analogs based on the this compound scaffold is guided by the SAR principles established from previous studies. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted modifications to the molecule's functional groups.

Key design principles include:

Preservation of Core Pharmacophore: The γ-amino acid backbone is essential. The relative positioning of the amino group and the carboxylic acid group must be maintained to ensure proper anchoring within the α2δ binding site via interactions with key residues like Asp493 and Arg243. nih.gov Any modification must not disrupt this fundamental binding motif.

Modulation of Lipophilicity via Ring Substitution: The phenyl ring is a primary site for modification. As established, adding small alkyl groups (like the dimethyl groups) or electron-withdrawing halogenated groups (like -Cl or -CF3) can enhance lipophilicity and, consequently, membrane permeability. nih.govnih.govresearchgate.net The choice of substituent allows for the fine-tuning of the blood-brain barrier penetration. nih.govarizona.edu

Conformational Constraint: Introducing conformational rigidity into the molecule can be a powerful strategy. For example, incorporating the GABA analog structure into a ring system (e.g., cyclobutene (B1205218) or cyclopentene (B43876) derivatives) can lock the molecule into a bioactive conformation. researchgate.netnih.gov This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and improved potency. researchgate.net

By integrating these principles, medicinal chemists can systematically develop new analogs with potentially improved therapeutic profiles, building upon the structural foundation of this compound. nih.gov

Computational and in Silico Investigations of 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Molecular Docking Simulations with Biological Targets (e.g., GABAB Receptor)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Amino-4-(3,4-dimethylphenyl)butyric acid, the primary biological target of interest is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system. nih.gov The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits. nih.gov

Docking studies of GABA analogs, such as baclofen (B1667701) and phenibut, have revealed key interactions within the orthosteric binding site located in the Venus Flytrap (VFT) domain of the GABAB1 subunit. nih.govnih.gov For this compound, it is hypothesized that the aminobutyric acid core would engage in similar interactions. The positively charged amino group would likely form salt bridges with acidic residues like Aspartate or Glutamate, while the carboxylate group would interact with positively charged or polar residues within the binding pocket. The 3,4-dimethylphenyl group, being a bulky and hydrophobic moiety, would be expected to occupy a hydrophobic pocket within the receptor, potentially influencing the compound's affinity and selectivity.

A hypothetical docking simulation of this compound into the GABAB1 VFT domain could yield results similar to those shown in the table below, which are based on typical values observed for similar ligands.

Table 1: Hypothetical Molecular Docking Results of this compound with the GABAB1 Receptor

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | Asp131, Tyr250, Ser269, Trp278 |

| Hydrogen Bonds | 2-4 | Amino group with Asp131, Carboxylate group with Ser269 |

| Hydrophobic Interactions | Present | 3,4-dimethylphenyl group with Trp278, Phe154 |

These predicted interactions would be crucial in stabilizing the closed, active conformation of the VFT domain, leading to receptor activation. nih.gov

Molecular Dynamics (MD) Simulations for Binding Free Energy Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the calculation of binding free energy, which is a more accurate predictor of binding affinity. mdpi.com MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. researchgate.net

For this compound, an MD simulation would typically be run for several nanoseconds to observe the stability of its binding pose within the GABAB receptor. The trajectory from the simulation can then be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These methods calculate the free energy of the complex, the free receptor, and the free ligand in solution, with the difference representing the binding free energy.

A representative breakdown of the binding free energy components from a hypothetical MD simulation is presented in the table below.

Table 2: Hypothetical Binding Free Energy Components for this compound and GABAB Receptor Complex

| Energy Component | Predicted Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45 to -60 | Favorable |

| Electrostatic Energy | -20 to -35 | Favorable |

| Polar Solvation Energy | +50 to +70 | Unfavorable |

| Non-polar Solvation Energy | -5 to -8 | Favorable |

| Total Binding Free Energy (ΔGbind) | -20 to -33 | Overall Favorable |

The results would likely indicate that while electrostatic and van der Waals interactions are the primary driving forces for binding, the desolvation penalty for the polar groups is a significant opposing force.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations are foundational for the analyses described in the subsequent sections.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO might be distributed over the carboxylic acid group. The calculated HOMO-LUMO gap would provide insights into the molecule's charge transfer capabilities and its potential to interact with biological receptors. researchgate.net

Table 3: Hypothetical HOMO-LUMO Analysis for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -6.2 to -6.8 |

| ELUMO | -0.8 to -1.2 |

| Energy Gap (Egap) | 5.0 to 6.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis NBOs (antibonding or Rydberg orbitals). researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule.

A study on the closely related analog, 4-Amino-3-phenylbutanoic acid, using DFT at the B3LYP/6-311++G(d,p) level of theory, provides a basis for what would be expected for the 3,4-dimethylphenyl derivative. researchgate.net The analysis would likely show significant charge delocalization from the phenyl ring to the butyric acid chain, as well as intramolecular hydrogen bonding between the amino and carboxyl groups. The atomic charges calculated through NBO analysis reveal the electrophilic and nucleophilic sites of the molecule.

Table 4: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Hypothetical NPA Charge (e) |

| Carbonyl Carbon (C=O) | +0.6 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.6 to -0.7 |

| Hydroxyl Oxygen (O-H) | -0.7 to -0.8 |

| Amino Nitrogen (NH2) | -0.8 to -0.9 |

These charge distributions are critical for understanding the molecule's electrostatic interactions with its receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of GABA receptor ligands, a QSAR model could be developed to predict the binding affinity or functional activity based on various molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

While no specific QSAR model for this compound has been reported, it could be included in a dataset of GABAB receptor agonists to develop such a model. A typical QSAR model is represented by a linear equation:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

For GABAB agonists, important descriptors often include parameters related to the size and hydrophobicity of the substituent on the carbon backbone, as well as electronic properties of the amino and carboxyl groups. youtube.com

Table 5: Hypothetical QSAR Model for GABAB Receptor Agonists

| Statistical Parameter | Value | Interpretation |

| r2 (correlation coefficient) | > 0.8 | Good correlation between predicted and observed activity |

| q2 (cross-validated r2) | > 0.6 | Good predictive ability of the model |

| Key Descriptors | LogP, Molecular Weight, Dipole Moment | Importance of hydrophobicity, size, and polarity |

Such a model would be instrumental in designing new analogs of this compound with potentially enhanced potency and selectivity. nih.gov

Absence of Publicly Available Research Data on the

Following a comprehensive and thorough search of scientific literature, chemical databases, and patent repositories, no specific computational or in silico research findings for the compound This compound have been identified. The explicit request for an article detailing predictive computational methodologies in lead identification and optimization for this specific molecule cannot be fulfilled due to the apparent lack of published studies on this subject.

The search encompassed queries for molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and other in silico analyses directly related to this compound. While computational studies on related GABA analogues and phenibut derivatives exist, the strict requirement to focus solely on the specified compound prevents the inclusion of data from these structurally similar but distinct molecules. researchgate.netresearchgate.netnih.gov

The scientific community relies on published, peer-reviewed data to ensure accuracy and reproducibility. Without such sources for this compound, the generation of a scientifically accurate article with detailed research findings and data tables is not possible.

It is important to note that the absence of published data does not necessarily mean that no research has been conducted, but rather that it is not available in the public domain at this time.

Biological Activity and Pharmacological Mechanisms of 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Agonistic Activity at GABA-B Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. nih.govwikipedia.org 3-Amino-4-(3,4-dimethylphenyl)butyric acid is a structural analogue of GABA and is predicted to function as an agonist at the GABA-B receptor. nih.gov GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. nih.govmdpi.com

Computational studies have been employed to investigate the binding of various R-GABA analogues to the extracellular domain of the human GABA-B1 receptor. nih.gov These molecular docking simulations identified (3R)-4-amino-3-(3,4-dimethylphenyl) butanoic acid as a potential lead compound. nih.gov The research suggested that this compound, along with other analogues like (3R)-4-amino-3-(3-fluorophenyl) butanoic acid and (3R)-4-amino-3-phenylbutanoic acid, exhibits a better binding affinity for the GABA-B1 receptor than established agonists such as R-baclofen and R-phenibut. nih.gov This enhanced binding suggests potent agonistic activity at the receptor, forming the basis for its pharmacological effects.

Modulation of Neurotransmitter Systems and Signal Transduction Pathways

Activation of the GABA-B receptor by an agonist like this compound initiates a cascade of intracellular events that modulate neurotransmitter systems and signal transduction pathways. nih.gov As metabotropic receptors, GABA-B receptors are coupled to pertussis toxin-sensitive Gi/o proteins. nih.govwjgnet.com Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then interact with various downstream effectors. nih.gov

The primary signaling pathways modulated by GABA-B receptor activation include:

Inhibition of Adenylyl Cyclase : The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which can reduce neurotransmitter release. nih.govnih.gov

Modulation of Ion Channels : The Gβγ dimer directly modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying K+ (GIRK) channels, causing an efflux of potassium ions and leading to hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization makes it more difficult for the neuron to fire an action potential. pressbooks.pub Simultaneously, the Gβγ subunit inhibits voltage-gated Ca2+ channels, which reduces the influx of calcium into the presynaptic terminal and, consequently, inhibits the release of neurotransmitters. nih.govpressbooks.pub

Transactivation of Receptor Tyrosine Kinases : GABA-B receptor activation can transactivate the insulin-like growth factor-1 (IGF-1) receptor, leading to the phosphorylation and activation of Akt (protein kinase B). jneurosci.orgresearchgate.net This pathway is initiated by the Gβγ subunits activating Phospholipase C (PLC), leading to a calcium-dependent activation of focal adhesion kinase 1 (FAK1), which in turn transactivates the IGF-1R and engages the PI3 kinase/Akt survival pathway. jneurosci.orgresearchgate.net

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The GABAergic system has been identified as a potential regulator of cancer cell proliferation and invasion. nih.gov While direct studies on this compound are not available, research on structurally related compounds, including GABA-B agonists and various phenyl derivatives, provides insight into potential antiproliferative effects. The GABA-B agonist baclofen (B1667701), for instance, has been shown to inhibit the growth of human hepatocellular carcinoma cells both in vitro and in vivo. dntb.gov.ua

Studies on other synthetic phenyl derivatives have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. These findings suggest that the structural motifs present in this compound may be associated with anticancer properties.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Phenylacetamide Derivative | Compound 3j (p-nitro substituted) | MDA-MB-468 (Breast) | 0.76 | tbzmed.ac.ir |

| Phenylacetamide Derivative | Compound 3d | MCF-7 (Breast) | 0.7 | tbzmed.ac.ir |

| Phenyl Benzoate Derivative | Compound 2 | A549 (Lung) | >5 | nih.gov |

| 4-Aminoquinoline Derivative | Compound 1 | MCF-7 (Breast) | Potent (2-3x Doxorubicin) | nih.gov |

This table presents data from structurally related compounds, not this compound itself, to illustrate the potential for antiproliferative effects based on shared chemical features.

Enzyme Inhibition Studies of Related Aminotransferases (e.g., GABA-AT, hOAT)

Aminotransferases are critical enzymes in amino acid metabolism. γ-Aminobutyric acid aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. northwestern.edu Inhibition of GABA-AT increases brain GABA levels, which can produce anticonvulsant and other neurological effects. Human ornithine aminotransferase (hOAT) is another related enzyme that is overexpressed in certain cancers like hepatocellular carcinoma. nih.govmdpi.com

While direct mechanism-based inactivation of GABA-AT often involves compounds with specific reactive groups not present in this compound, studies on related structures show that the presence of a phenyl group can influence enzyme interaction. For example, the incorporation of a phenyl substituent at the 3-position of 4-amino-5-fluoropentanoic acid confers selective inhibition of GABA-AT over L-glutamic acid decarboxylase (GAD). nih.gov Specifically, (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids were found to be competitive reversible inhibitors of GABA-AT, binding to the active site without being catalyzed. nih.gov This suggests that phenyl-substituted aminobutanoic acids can interact with and potentially inhibit aminotransferases, though the specific inhibitory profile of this compound remains to be determined.

Neuroprotective Mechanisms from Structurally Related Compounds

Activation of GABA-B receptors by agonists has been shown to confer significant neuroprotection, particularly in the context of cerebral ischemia. nih.govuzh.chahajournals.orgnih.gov The excessive release of glutamate during an ischemic event leads to excitotoxicity and neuronal death. uzh.ch GABA-B agonists can counteract this process through several mechanisms.

Studies using the GABA-B agonist baclofen have demonstrated that receptor activation can protect neurons from apoptosis and ischemic damage. nih.govahajournals.org The key neuroprotective signaling pathways engaged by GABA-B receptor activation include:

PI3K/Akt Pathway Activation : Co-activation of GABA-A and GABA-B receptors strongly increases the phosphorylation and activation of Akt via the PI3-Kinase pathway. nih.gov

Inhibition of Apoptotic Cascades : The activated Akt pathway inhibits the Apoptosis signal-regulating kinase 1 (ASK1), which in turn prevents the activation of the downstream MKK4/MKK7-JNK signaling cascade, a key pathway in stress-induced apoptosis. nih.gov

IGF-1 Receptor Transactivation : As mentioned previously, GABA-B receptors can transactivate the IGF-1 receptor, a pathway that is crucial for promoting cell survival and protecting neurons from apoptosis. jneurosci.orgresearchgate.net

These findings from structurally related agonists suggest that this compound likely shares these neuroprotective properties by engaging the same survival signaling pathways upon binding to the GABA-B receptor. jneurosci.orgnih.gov

Potential Hypoglycemic Activity (Derived from Trifluorophenyl Analogues)

Beyond the central nervous system, GABAergic signaling plays a role in peripheral systems, including the regulation of glucose homeostasis. wikipedia.org GABA is produced by pancreatic β-cells and helps regulate insulin and glucagon secretion. wikipedia.org This has led to investigations into GABA analogues for potential antidiabetic effects.

A structurally related compound, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of sitagliptin, a well-established drug for the treatment of type II diabetes. chemicalbook.comevitachem.comnih.gov Furthermore, a menthyl ester of this trifluorophenyl analogue, known as BHF, has been synthesized and tested for its hypoglycemic activity in a mouse model of spontaneous diabetes. nih.govnih.gov The study found that BHF has a significant hypoglycemic effect. nih.govnih.gov

| Treatment Group | Dose | Hypoglycemic Effect | Comparison to Control | Source |

|---|---|---|---|---|

| BHF (Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate) | 10 mg/kg | Effective | Significant hypoglycemic effect observed. | nih.govnih.gov |

| BHF (Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate) | 40 mg/kg | Highly Effective | More effective than the positive control drug, metformin. | nih.govnih.gov |

| Metformin (Positive Control) | 200 mg/kg | Effective | Standard hypoglycemic effect. | nih.govnih.gov |

This table summarizes the hypoglycemic activity of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF), a trifluorophenyl analogue of the subject compound, in hyperglycemic mice. nih.govnih.gov

These findings suggest that aryl-substituted 3-amino-4-phenylbutyric acid derivatives, including the 3,4-dimethylphenyl variant, may possess therapeutic potential for managing hyperglycemia.

Synthesis and Evaluation of Derivatives and Analogues of 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Synthesis and Biological Evaluation of Stereoisomeric Variants

The stereochemistry of chiral natural compounds is a critical determinant of their biological activity. nih.gov While specific research on the stereoisomers of 3-Amino-4-(3,4-dimethylphenyl)butyric Acid is not extensively detailed in the available literature, the broader class of γ-aminobutyric acid (GABA) analogues demonstrates the profound impact of chirality on pharmacological effects. For instance, investigations into the nature-inspired compound 3-Br-acivicin and its derivatives have shown that only the (5S, αS) isomers exhibit significant antiplasmodial activity. nih.govnih.govmalariaworld.org This stereoselectivity is attributed to the potential mediation of their uptake by the L-amino acid transport system. nih.govnih.gov

Furthermore, molecular modeling of 3-Br-acivicin isomers has provided insights into the structural and stereochemical requirements for efficient interaction with biological targets, such as Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to covalent irreversible binding and enzyme inactivation. nih.gov Although stereochemistry was found to affect target binding in only some subclasses of the tested compounds, it resulted in significant differences in antimalarial activity across all subclasses, suggesting that stereoselective uptake is a key factor for the enhanced biological activity of the natural (5S, αS) isomers. nih.govnih.gov

Synthetic strategies have been developed to access specific stereoisomers of GABA analogues. A notable example is the synthesis of (S)-3-fluoro-γ-aminobutyric acid (3F-GABA) and β-fluoroamine stereoisomers of allosteric modulators of the calcium receptor (CaR). This was achieved through a sequential MacMillan organocatalytic asymmetric α-fluorination of aldehydes followed by reductive amination. nih.gov This method allows for the preparation of a collection of diastereoisomers, which can then be assayed for their biological activity, revealing preferences in binding modes to their respective receptors. nih.gov

Aryl-Substituted Amino Butyric Acid Analogues

Halogenated Phenyl Derivatives (e.g., trifluorophenyl, bromophenyl)

The incorporation of halogen atoms into the phenyl ring of GABA analogues has been a strategy to modulate their biological properties. For example, a series of 1,2-diphenylimidazole derivatives, including a 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate, were synthesized and evaluated for their ability to potentiate GABA-evoked currents at recombinant human GABAA receptors. researchgate.net Structure-activity relationship (SAR) analysis revealed that modifications to the phenyl rings, such as halogenation, affected both the potency and efficacy of these compounds. researchgate.net

In another study, the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid was achieved from L-methionine in a six-step process with a total yield of 32%. dntb.gov.ua The synthesis involved the transfer of the α-amino acid segment of L-methionine to a chiral aziridine (B145994), followed by ring-opening with 2,4,5-trifluorophenyl magnesium bromide, hydrolysis, and oxidation to yield the target β-amino acid. dntb.gov.ua Additionally, a tetrafluorinated GABA analogue has been synthesized and subjected to physicochemical evaluation. rsc.org

The synthesis of chiral β-substituted γ-amino-butyric acids, which can include halogenated aryl groups, has been accomplished through the Lewis acid-catalyzed asymmetric aminoalkylation of ketene silyl acetals via the enantioconvergent ring opening of racemic 2-(hetero)aryl-N-sulfonyl aziridines. nih.gov This method is noted for its scalability, use of commercially available catalysts, high enantioselectivities, and mild reaction conditions. nih.gov

Phenyl Derivatives (e.g., Phenibut)

Phenibut (β-phenyl-γ-aminobutyric acid) is a well-known phenyl derivative of GABA. researchgate.net The addition of the phenyl ring to the GABA structure allows it to cross the blood-brain barrier. nih.gov Phenibut is typically produced as a racemic mixture of (R)- and (S)-enantiomers. nih.gov

The pharmacological activity of these enantiomers differs significantly. (R)-phenibut is the active enantiomer at the GABAB receptor, exhibiting over 100-fold higher affinity than (S)-phenibut. nih.gov In contrast, both (R)- and (S)-phenibut bind to the α2δ subunit of voltage-dependent calcium channels (VDCCs). nih.gov

The synthesis of phenibut can be achieved through a multi-stage process. One method involves the conversion of benzalmalonic acid diethyl ether to cyanobenzylmalonic acid diethyl ether. Subsequent reduction with hydrogen yields 4-phenyl-3-carbethoxypyrrolidone-2, which is then hydrolyzed and decarboxylated in an acidic medium to produce phenibut. researchgate.net

| Enantiomer | Target | Activity | Reference |

|---|---|---|---|

| (R)-Phenibut | GABAB Receptor | Agonist (>100-fold higher affinity than (S)-phenibut) | nih.gov |

| (S)-Phenibut | GABAB Receptor | Low affinity | nih.gov |

| (R)-Phenibut | α2δ subunit of VDCCs | Binds | nih.gov |

| (S)-Phenibut | α2δ subunit of VDCCs | Binds | nih.gov |

Cyclopentane-based Amino Acid Analogues as Enzyme Inactivators

Conformationally restricted analogues of GABA, such as those based on a cyclopentane or cyclopentene (B43876) ring system, have been investigated for their effects on GABA receptors and as enzyme inactivators. nih.govresearchgate.net A study on the mechanism of inactivation of GABA aminotransferase (GABA-AT) by (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid revealed that these compounds act as mechanism-based inactivators. mdpi.com

These monofluorinated analogues of CPP-115 demonstrated concentration- and time-dependent inhibition of GABA-AT with KI values of 250 µM and 530 µM, respectively. mdpi.com Although they exhibited better binding to GABA-AT than vigabatrin (KI 1.3 mM), their inactivation rate constants were smaller. mdpi.com The inactivation mechanism involves the formation of a metabolite that induces a conformational change in the enzyme, leading to a tightly-bound complex through electrostatic interactions with arginine residues in the active site. mdpi.com

The pharmacological effects of the enantiomers of cis-3-aminocyclopentanecarboxylic acids ((+)- and (-)-CACP), trans-3-aminocyclopentanecarboxylic acids ((+)- and (-)-TACP), and 4-aminocyclopent-1-ene-1-carboxylic acids ((+)- and (-)-4-ACPCA) have been studied on human homomeric ρ1 and ρ2 GABAC receptors. nih.gov These studies demonstrated that the cyclopentane and cyclopentene analogues of GABA affect GABAC receptors in a unique manner, with some acting as partial agonists and others as potent inhibitors. nih.gov For instance, (+)-TACP was a moderately potent partial agonist, while (+)-4-ACPCA was a potent inhibitor of GABA action at these receptors. nih.gov

| Compound | Target | Activity | EC50 / Ki (µM) | Reference |

|---|---|---|---|---|

| (+)-TACP | GABAC ρ1 Receptor | Partial Agonist | EC50 = 2.7 | nih.gov |

| (+)-TACP | GABAC ρ2 Receptor | Partial Agonist | EC50 = 1.45 | nih.gov |

| (+)-CACP | GABAC ρ1 Receptor | Partial Agonist | EC50 = 26.1 | nih.gov |

| (+)-CACP | GABAC ρ2 Receptor | Partial Agonist | EC50 = 20.1 | nih.gov |

| (-)-CACP | GABAC ρ1 Receptor | Partial Agonist | EC50 = 78.5 | nih.gov |

| (-)-CACP | GABAC ρ2 Receptor | Partial Agonist | EC50 = 63.8 | nih.gov |

| (+)-4-ACPCA | GABAC ρ1 Receptor | Inhibitor | Ki = 6.0 | nih.gov |

| (+)-4-ACPCA | GABAC ρ2 Receptor | Inhibitor | Ki = 4.7 | nih.gov |

| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Inactivator | KI = 250 | mdpi.com |

| (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Inactivator | KI = 530 | mdpi.com |

Heterocyclic GABA Analogues and their Biological Activity

The synthesis of GABA analogues where the nitrogen atom at the γ-position is embedded in a heterocyclic scaffold has been explored to improve lipophilicity and target specific biological pathways. mdpi.com A study reported the synthesis of GABA, Pregabalin (B1679071), and Baclofen (B1667701) analogues incorporating heterocyclic rings at the γ-position. mdpi.com These analogues were synthesized through a sequence of reactions including N-alkylation, 1,4-conjugated addition of dialkyl and diarylcuprates, and basic hydrolysis. mdpi.com

Computational molecular docking over the GABAB receptor was performed to evaluate the interaction of these compounds in the Baclofen binding site. mdpi.com Based on these in silico analyses, several compounds were identified as potential GABAB receptor agonists. mdpi.com

Modified Butyric Acid Scaffolds with Amino and Aryl Substitutions

Modifications to the butyric acid scaffold, incorporating both amino and aryl substitutions, have led to the development of compounds with a range of biological activities. The synthesis of chiral β-substituted γ-amino-butyric acids (GABAs) provides a versatile platform for creating such molecules. nih.gov An efficient strategy for this involves the Lewis acid-catalyzed asymmetric aminoalkylation of ketene silyl acetals with racemic 2-(hetero)aryl-N-sulfonyl aziridines. nih.gov

Another approach involves the chiral ligand acetyl-protected amino quinoline (APAQ) mediated enantioselective synthesis of GABAB1 inhibitor drug scaffolds from GABA via Pd-catalyzed C(sp³)-H activation. nih.gov This methodology allows for the synthesis of various chiral GABA aryl analogues with moderate to good yields and enantiomeric excess. nih.gov For example, this method was successfully used to synthesize R-tolibut in 86% yield. nih.gov

Furthermore, the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which can be considered as modified butyric acid derivatives with aryl and amino substitutions, has been reported. These compounds were evaluated for their anticancer activity, with some derivatives showing inhibitory activity against human colon cancer cell lines.

The synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its subsequent conversion to new heterocyclic compounds has also been described. Some of these novel compounds exhibited antimicrobial and antifungal activities.

Prodrug Strategies for Related Biologically Active Compounds

The central nervous system (CNS) presents a significant challenge for drug delivery due to the highly selective blood-brain barrier (BBB). reddit.comnih.gov Many potentially therapeutic compounds, including GABA analogues, are often polar molecules that cannot efficiently cross this barrier. nih.gov Prodrug strategies are a key approach to overcoming this limitation by transiently modifying the drug molecule to enhance its physicochemical properties, particularly lipophilicity, to facilitate BBB penetration. reddit.comnih.govresearchgate.net Once in the CNS, the prodrug is designed to be converted back to the active parent drug through enzymatic or chemical means. reddit.com

For GABAergic compounds, which often possess a polar amino acid structure, increasing lipophilicity is a primary goal of prodrug design. nih.govmdpi.com This can be achieved by masking the polar carboxyl and amino groups with more lipophilic moieties. Esterification of the carboxylic acid group is a common strategy to increase lipophilicity and improve passage across the BBB. nih.gov For instance, simple alkyl esters can be synthesized, which may then be hydrolyzed by esterases present in the brain to release the active drug.

The application of these strategies to a molecule like this compound would aim to enhance its ability to reach its presumed targets within the CNS. The two methyl groups on the phenyl ring already contribute to a higher lipophilicity compared to its unsubstituted analogue, phenibut. However, further modification through prodrug strategies could offer additional advantages.

For example, creating an ester prodrug of this compound could significantly enhance its ability to cross the blood-brain barrier. Below is a hypothetical table of potential prodrugs and their expected properties.

| Prodrug Derivative | Promoietyl | Expected Advantage | Potential Activating Enzyme |

|---|---|---|---|

| Methyl 3-Amino-4-(3,4-dimethylphenyl)butanoate | Methyl ester | Increased lipophilicity, potential for enhanced BBB penetration. | Esterases |

| Ethyl 3-Amino-4-(3,4-dimethylphenyl)butanoate | Ethyl ester | Greater lipophilicity than the methyl ester, potentially further enhancing CNS entry. | Esterases |

| N-Acetyl-3-Amino-4-(3,4-dimethylphenyl)butyric Acid | N-acetyl | Masks the polar amino group, increasing lipophilicity. | Amidases |

| 3-(Benzyloxycarbonylamino)-4-(3,4-dimethylphenyl)butyric Acid | Benzyloxycarbonyl (Cbz) | Significantly increased lipophilicity. | Carboxylesterases |

It is important to note that while these strategies are based on well-established principles of medicinal chemistry, the optimal prodrug for any given compound must be determined experimentally. researchgate.net Factors such as the stability of the prodrug in the bloodstream, the rate of conversion in the CNS, and the potential for the promoiety to cause side effects must all be carefully evaluated.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Amino-4-(3,4-dimethylphenyl)butyric acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are routinely employed.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. For instance, the protons of the two methyl groups on the phenyl ring would appear as singlets in the aromatic region, while the protons of the butyric acid chain would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts of these signals provide information about the electronic environment of the protons.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local chemical environment.

For analogous compounds, such as DL-3-Aminobutyric acid, the proton NMR spectrum in D₂O shows characteristic shifts for the protons in the molecule. chemicalbook.com Similarly, the ¹H NMR spectrum of 3-Amino-4-hydroxybenzoic acid provides distinct signals for the aromatic and amino group protons. chemicalbook.com These examples highlight the power of NMR in identifying the structural motifs present in amino acid derivatives.

Table 1: Representative NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| DL-3-Aminobutyric acid | ¹H | 3.615 | m | CH-N |

| ¹H | 2.499 | m | CH₂-C=O | |

| ¹H | 1.324 | d | CH₃ | |

| 3-Amino-4-hydroxybenzoic acid | ¹H | - | - | Aromatic Protons |

Note: The data presented is for illustrative purposes based on similar structures. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Structure Elucidation and Mechanistic Investigations

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. pittcon.orgnih.gov In the context of this compound, MS plays a crucial role in confirming its identity and can be employed in mechanistic studies of its reactions. unito.itresearchgate.net

Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of amino acids for MS analysis. unito.it Once ionized, the molecule can be subjected to tandem mass spectrometry (MS/MS), where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For example, the fragmentation of protonated amino acids often involves the neutral loss of water and carbon monoxide. unito.it

The fragmentation patterns of homologous amino acids can reveal important information about the influence of different functional groups on the fragmentation process. unito.itresearchgate.net For instance, the presence of the 3,4-dimethylphenyl group in this compound would be expected to lead to characteristic fragment ions corresponding to this moiety.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which allows for the determination of its elemental formula. This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product. Data for similar compounds, such as (R)-3-Amino-4-hydroxybutyric acid and (R)-3-Amino-4-phenylbutyric acid, is available in mass spectral databases. ufz.demassbank.eumassbank.eu

Table 2: Illustrative Mass Spectrometry Data for Amino Acid Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| (R)-3-Amino-4-hydroxybutyric acid | ESI-MS/MS (+) | 120.06604 [M+H]⁺ | 84.0450, 60.0453 |

| (R)-3-Amino-4-hydroxybutyric acid | ESI-MS/MS (-) | 118.05044 [M-H]⁻ | 83.0161, 74.0623, 72.0478 |

| (R)-3-Amino-4-phenylbutyric acid | ESI-MS/MS (+) | - | - |

Note: This table provides examples from similar molecules. The specific fragmentation pattern for this compound would need to be determined experimentally.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are complementary and are used for the qualitative analysis and structural characterization of this compound.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.netsciepub.com The resulting spectrum shows absorption bands at specific frequencies that correspond to different types of bonds and functional groups. For this compound, characteristic FT-IR absorption bands would be expected for:

O-H stretch of the carboxylic acid group (broad band around 3000 cm⁻¹).

N-H stretch of the amino group (around 3300-3500 cm⁻¹).

C-H stretches of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C=O stretch of the carboxylic acid group (strong band around 1700-1725 cm⁻¹).

C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹).

N-H bend of the amino group (around 1550-1650 cm⁻¹).

FT-IR spectroscopy can also be used to study the effects of chirality on molecular structure and interactions. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of the molecule. spectrabase.com Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the carbon backbone.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is invaluable for its structural confirmation. These techniques have been used to characterize various amino acids and their derivatives. nih.govscielo.br

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com This method involves diffracting X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

The exact bond lengths and bond angles within the molecule.

The conformation of the butyric acid chain.

The planarity of the dimethylphenyl group.

The stereochemistry at the chiral center (if the compound is enantiomerically pure).

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

The crystal structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been determined by single crystal X-ray diffraction, revealing details about its molecular conformation and intermolecular hydrogen bonding. researchgate.net Such studies provide valuable insights into the solid-state structure of similar molecules.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess if it is a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for these purposes. nih.gov

Purity Determination: Reversed-phase HPLC is a widely used technique for the purity analysis of amino acids and their derivatives. researchgate.net In this method, the sample is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. Impurities will have different retention times than the main compound, allowing for their separation and quantification. The use of a UV detector is common for aromatic compounds like this compound. Different HPLC methods, including those using ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns, can also be employed. nih.gov

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C3 position of the butyric acid chain, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical applications where one enantiomer may have the desired biological activity while the other may be inactive or even harmful.

Chiral chromatography is the primary method for separating and quantifying enantiomers. This can be achieved using:

Chiral Stationary Phases (CSPs): HPLC columns containing a chiral selector that interacts differently with the two enantiomers, leading to their separation. nih.govmst.edu

Chiral Derivatizing Agents: The enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) has also proven to be a powerful technique for the enantioselective analysis of amino acids. nih.gov

The accurate determination of enantiomeric excess is critical for quality control and for understanding the stereochemical aspects of the compound's synthesis and properties.

Table 3: Chromatographic Methods for Amino Acid Analysis

| Technique | Application | Key Features |

| Reversed-Phase HPLC | Purity Determination | Separation based on polarity. Suitable for a wide range of amino acids. lcms.cz |

| Chiral HPLC (CSP) | Enantiomeric Excess | Direct separation of enantiomers on a chiral stationary phase. mst.edu |

| Chiral GC (Derivatization) | Enantiomeric Excess | Formation of diastereomers for separation on an achiral column. nih.gov |

| Ion-Exchange Chromatography | Purity Determination | Separation based on charge. nih.gov |

| HILIC | Purity Determination | Separation of polar compounds. nih.gov |

Future Directions and Research Opportunities for 3 Amino 4 3,4 Dimethylphenyl Butyric Acid

Elucidation of Novel Pharmacological Targets Beyond GABAB Receptors

While the parent structures of many γ-aminobutyric acid (GABA) analogues primarily interact with GABA receptors, future research on 3-Amino-4-(3,4-dimethylphenyl)butyric acid should aim to identify and validate novel pharmacological targets. nih.gov The structural similarity of this compound to other pharmacologically active molecules suggests a broader potential for interaction with various biological systems. For instance, analogues of β-amino acids are being explored for their activity on diverse targets. The modification of the phenyl ring and the butyric acid chain can lead to interactions with enzymes and receptors not typically associated with GABAergic systems.

Research into related compounds has revealed unexpected therapeutic targets. For example, certain 3-amino-4-phenylbutyric acid derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes. chemicalbook.com Another area of exploration could be protein tyrosine phosphatases, such as SHP1, which has been targeted by derivatives of 3-amino-4,4-dimethyl lithocholic acid. Furthermore, analogues of kynurenine, which share a similar amino acid-like scaffold, have shown potent inhibition of kynureninase, an enzyme implicated in neurodegenerative processes. nih.gov The exploration of these alternative targets could open new therapeutic avenues for this compound and its future analogues.

Development of Highly Selective and Potent Analogues with Improved Efficacy

A significant future direction lies in the rational design and synthesis of novel analogues of this compound with enhanced selectivity and potency. The development of related GABA analogues, such as pregabalin (B1679071) and gabapentin, demonstrates that minor structural modifications can lead to significant improvements in pharmacological profiles. nih.gov By systematically altering the substituents on the phenyl ring and modifying the carboxylic acid backbone, it may be possible to create derivatives with superior efficacy and a more focused mechanism of action.

For example, the introduction of different functional groups to the phenyl ring, such as trifluoromethyl or hydroxyl groups, has been shown to modulate the activity of related compounds. google.comfigshare.com The synthesis of analogues with varying lipophilicity and electronic properties could lead to improved blood-brain barrier penetration or enhanced binding affinity for specific targets. The development of stereoisomerically pure compounds is also crucial, as different enantiomers often exhibit distinct pharmacological activities and potencies. nih.gov

Table 1: Examples of Developed Analogues and Their Potential

| Analogue | Modification | Potential Therapeutic Target/Effect | Reference |

| Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate | Esterification with menthol (B31143) and trifluorophenyl substitution | Potential hypoglycemic agent for type II diabetes | nih.govgoogle.com |

| (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids | Trimethylsilylmethyl substitution | Analgesic for neuropathic pain | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Hydroxyphenylamino substitution | Anticancer and antioxidant properties | figshare.com |

| 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Hydroxyphenyl and hydroxybutyric acid substitution | Potent inhibitor of kynureninase | nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The integration of computational modeling with experimental synthesis and testing is a powerful strategy for the rational design of new drug candidates. wikipedia.org Future research on this compound and its analogues should leverage these advanced methodologies to accelerate the discovery process. Molecular dynamics simulations and other computational tools can be used to predict the binding modes and affinities of novel compounds with their putative targets, allowing for the prioritization of molecules with the highest likelihood of success. wikipedia.org

This multidisciplinary approach, combining computational design with preclinical efficacy studies, has been successfully applied to the development of inhibitors for other enzymes. wikipedia.org For instance, the design of mechanism-based inactivators for GABA aminotransferase was guided by molecular dynamics simulations, which led to the synthesis of highly potent compounds. wikipedia.org By creating a virtual library of this compound analogues and screening them against various biological targets, researchers can identify promising candidates for synthesis and further evaluation. This approach not only saves time and resources but also provides valuable insights into the structure-activity relationships that govern the pharmacological effects of these compounds.

Exploration of Additional Therapeutic Modalities and Disease Areas

Given the diverse pharmacological activities observed in structurally related compounds, there is a strong rationale for exploring the therapeutic potential of this compound in a wider range of disease areas. While GABA analogues are traditionally associated with neurological and psychiatric disorders, their applications may extend to other conditions. nih.gov

For example, the potential of related compounds to modulate glucose metabolism suggests a possible role in the treatment of type 2 diabetes. google.com The analgesic effects of some GABA analogues in models of neuropathic pain indicate that this could be another promising therapeutic avenue. nih.gov Furthermore, the discovery of anticancer and antioxidant properties in certain 3-amino acid derivatives opens up the possibility of investigating this compound for applications in oncology. figshare.com The structural similarity to phenibut, a compound used for anxiety and post-traumatic stress, also suggests potential applications in treating these conditions. nih.gov

Investigation of Biosynthetic Pathways and Preclinical Metabolic Fate

A critical area for future research is the elucidation of the biosynthetic pathways and the preclinical metabolic fate of this compound. Currently, there is limited specific information on how this particular compound is synthesized in biological systems or how it is metabolized. Understanding the metabolic pathways is essential for predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The metabolic fate of GABA analogues can vary significantly based on their structure. Generally, GABA itself is catabolized by GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH). google.com However, the addition of a phenyl group, as seen in phenibut, can alter this metabolism and facilitate passage across the blood-brain barrier. The metabolism of phenibut is not fully elucidated but it has an elimination half-life of approximately 5.3 hours. Future studies should investigate whether this compound is a substrate for similar enzymatic pathways and identify its major metabolites. This can be achieved through in vitro studies with liver microsomes and in vivo studies in animal models.

Regarding its synthesis, while natural biosynthetic pathways are not established, various chemical synthesis routes for related β-amino acids have been developed. For example, the synthesis of a trifluorophenyl analogue has been achieved from L-methionine in a multi-step process. wikipedia.org Efficient synthetic methods are crucial for producing sufficient quantities of the compound for preclinical and clinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products